2-Bromo-6-fluoro-3-(trifluoromethyl)phenol
Description
Basic Molecular Information
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol exhibits a complex aromatic structure characterized by multiple halogen substituents positioned strategically around a phenolic core. The compound is assigned the Chemical Abstracts Service registry number 1804908-41-5, which serves as its unique chemical identifier in international databases. The molecular formula C₇H₃BrF₄O reflects the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, four fluorine atoms, and one oxygen atom, resulting in a molecular weight of 259.00 grams per mole.
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the positional arrangement of substituents on the benzene ring. The phenolic hydroxyl group occupies the primary position, with the bromine atom located at the ortho position (position 2), a fluorine atom at the ortho prime position (position 6), and a trifluoromethyl group at the meta position (position 3) relative to the hydroxyl group. This specific substitution pattern creates a highly electronegative environment around the aromatic ring, significantly influencing the compound's chemical behavior and physical properties.
Structural Representation Systems
The molecular structure can be represented through various chemical notation systems, each providing specific insights into the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation is expressed as OC1=C(F)C=CC(C(F)(F)F)=C1Br, which encodes the complete molecular structure in a linear format suitable for computational processing. This notation clearly indicates the phenolic oxygen, the fluorine substitution at position 6, the trifluoromethyl group at position 3, and the bromine substitution at position 2.
The International Chemical Identifier provides a standardized representation through the string InChI=1S/C7H3BrF4O/c8-3-1-2-4(5(9)6(3)13)7(10,11)12/h1-2,13H, which contains detailed information about the molecular connectivity and hydrogen positions. The corresponding International Chemical Identifier Key YSYNWSMUZYYJRT-UHFFFAOYSA-N serves as a hashed version of the full identifier, enabling rapid database searches and molecular identification across different chemical information systems.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXGLRAYYDXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol typically involves the bromination and fluorination of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with bromine and fluorine sources under controlled conditions to introduce the desired substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related halogenated phenols and benzoyl derivatives based on substituent positions, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Effects: The this compound exhibits distinct reactivity compared to its regioisomer 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (). The position of bromine and fluorine influences hydrogen bonding and crystal packing, critical for solid-state applications.
Functional Group Impact: Carboxylic acid derivatives (e.g., 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid) show enhanced solubility in polar solvents compared to the phenol, making them preferable for aqueous-phase reactions. The benzyl alcohol derivative (HA-0263) has higher hydrophilicity, expanding its utility in prodrug design.
Electronic Properties: The -CF₃ group in the target compound increases acidity (pKa ~4–5) compared to non-CF₃ analogs like 2-Bromo-3,6-difluorophenol (pKa ~7–8). This acidity facilitates deprotonation in nucleophilic substitution reactions.
Synthetic Utility :
- Derivatives such as 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2) highlight the compound’s role in synthesizing kinase inhibitors or antimicrobial agents.
Biological Activity
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of bromine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are critical for pharmacological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
The molecular formula of this compound is C7H4BrF4O, with a molecular weight of 251.01 g/mol. It features a phenolic structure with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 3-position.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes through hydrophobic interactions and hydrogen bonding.
- Receptor Modulation : The compound may influence receptor activity by altering the conformational dynamics of target proteins, leading to changes in signaling pathways.
Antimicrobial Properties
Research indicates that fluorinated phenols exhibit significant antimicrobial activity. The presence of the trifluoromethyl group has been linked to enhanced potency against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, E. coli | |
| Similar Fluorinated Phenols | Antifungal | Candida albicans |
Anticancer Activity
In vitro studies have demonstrated that fluorinated compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival.
- Case Study : A study evaluated the cytotoxic effects of various fluorinated phenols on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.
Pharmacological Applications
The unique structural features of this compound make it a candidate for several pharmacological applications:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a potential lead compound for antibiotic development.
- Anticancer Drugs : Ongoing research aims to explore its role in cancer therapeutics, particularly in targeting specific signaling pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol, and how can reaction conditions be optimized for yield?
- Methodological Answer :
- Electrophilic Substitution : Start with a trifluoromethylphenol precursor. Introduce bromine via electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS in acidic media). Fluorination can be achieved via halogen exchange (e.g., DAST or Deoxo-Fluor) or directed ortho-metalation followed by electrophilic fluorination .
- Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids bearing bromo/fluoro substituents. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or GC-MS. Use polar aprotic solvents (DMF, DMSO) for better solubility. Yields >70% are achievable with stoichiometric control and inert atmospheres .
Q. How to characterize this compound using NMR and IR spectroscopy, considering bromine and fluorine atoms?
- Methodological Answer :
- ¹H NMR : Expect deshielded aromatic protons near δ 7.0–7.8 ppm. Coupling patterns (e.g., doublets from adjacent F/Br) require high-resolution NMR (400+ MHz). Use deuterated chloroform (CDCl₃) for solubility .
- ¹⁹F NMR : Single resonance near δ -60 to -70 ppm for CF₃. Fluorine substituents may split signals due to coupling with neighboring protons .
- IR : Strong O-H stretch (~3200 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and C-Br (500–600 cm⁻¹). Confirm hydroxyl group purity by absence of carbonyl peaks .
Advanced Research Questions
Q. How to address regioselectivity challenges when introducing bromo and fluoro substituents adjacent to the trifluoromethyl group?
- Methodological Answer :
- Directing Groups : Use protecting groups (e.g., acetyl) on the hydroxyl to direct bromination/fluorination to the desired positions. Deprotect post-reaction with aqueous NaOH .
- Metalation Strategies : Employ lithium bases (LDA or LTMP) to deprotonate specific positions, followed by electrophilic quenching with Br₂ or F-TEDA-BF₄ .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and guide reagent choice. For example, meta-directing effects of CF₃ can favor substitution at positions 2 and 6 .
Q. What crystallographic techniques are recommended for resolving molecular structure, especially with heavy atoms like bromine?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Heavy atoms (Br) enhance anomalous scattering, aiding phase determination .
- Refinement : Employ SHELXL for structure solution. Address absorption effects (SADABS) and thermal motion artifacts. R-factors < 0.05 indicate high precision .
- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots. Validate bond lengths (C-Br: ~1.9 Å; C-F: ~1.35 Å) against crystallographic databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
